molecular formula C7H3BrF3NO2 B1404265 1-bromo-3-nitro-2-(trifluoromethyl)Benzene CAS No. 1192548-07-4

1-bromo-3-nitro-2-(trifluoromethyl)Benzene

Cat. No. B1404265
M. Wt: 270 g/mol
InChI Key: SVEJTJRLLNMRMF-UHFFFAOYSA-N
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Description

“1-bromo-3-nitro-2-(trifluoromethyl)Benzene” is a chemical compound with the molecular formula C7H4BrF3 . It is also known as “m-Bromo (trifluoromethyl)benzene” and “m-Bromobenzotrifluoride” among other names .


Molecular Structure Analysis

The molecular structure of “1-bromo-3-nitro-2-(trifluoromethyl)Benzene” can be represented by the IUPAC Standard InChI: InChI=1S/C7H4BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The molecular weight of “1-bromo-3-nitro-2-(trifluoromethyl)Benzene” is 225.006 . The compound has a refractive index of n20/D 1.473 (lit.) . Its density is 1.613 g/mL at 25 °C (lit.) .

Scientific Research Applications

5. Synthesis of Fluorinated Organic Chemicals

  • Summary of the Application: Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Methods of Application or Experimental Procedures: The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
  • Results or Outcomes: Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

6. Synthesis of 1-Bromo-3-Nitro-5-Trifluoro-Methyl-Benzene

  • Summary of the Application: The compound 1-bromo-3-nitro-5-trifluoro-methyl-benzene can be synthesized from 1-nitro-3-trifluoro-methyl-benzene .
  • Methods of Application or Experimental Procedures: The process involves treating 1-nitro-3-trifluoro-methyl-benzene with a brominating agent, preferably with 1,3-dibromo-5,5-dimethylhydantoin, in the presence of a strong acid, preferably concentrated sulfuric acid, in an inert solvent, preferably dichloromethane, at a temperature of 25-40°C, preferably 35°C .
  • Results or Outcomes: The process results in the production of 1-bromo-3-nitro-5-trifluoro-methyl-benzene as the main product .

Safety And Hazards

The compound is classified as a flammable liquid (Hazard Statement H226) according to the safety information provided . Precautionary measures include avoiding inhalation of dust and fumes (Precautionary Statement P261) and rinsing cautiously with water in case of contact with eyes (Precautionary Statements P305, P338, P351) .

properties

IUPAC Name

1-bromo-3-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEJTJRLLNMRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-bromo-3-nitro-2-(trifluoromethyl)Benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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